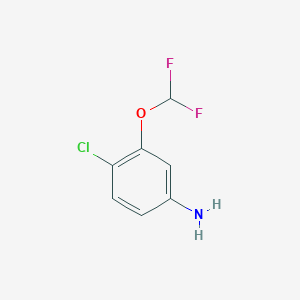

4-Chloro-3-(difluoromethoxy)aniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-3-(difluoromethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClF2NO/c8-5-2-1-4(11)3-6(5)12-7(9)10/h1-3,7H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUVIQAGOOXDQMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)OC(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30720007 | |

| Record name | 4-Chloro-3-(difluoromethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30720007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39211-54-6 | |

| Record name | 4-Chloro-3-(difluoromethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30720007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-3-(difluoromethoxy)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Chloro-3-(difluoromethoxy)aniline chemical structure

This guide details the chemical structure, synthesis, and medicinal chemistry applications of 4-Chloro-3-(difluoromethoxy)aniline , a critical fluorinated building block in modern drug discovery.[1]

Structure, Synthesis, and Medicinal Chemistry Applications[1]

Part 1: Chemical Identity & Structural Analysis[1]

This compound is a disubstituted aniline derivative characterized by the presence of a lipophilic difluoromethoxy (-OCF₂H) group meta to the amine and a chlorine atom in the para position.[1] This specific substitution pattern is highly valued in medicinal chemistry for its ability to modulate electronic properties without significantly altering steric bulk compared to a methoxy group.[1]

Core Data Table[1][2]

| Property | Specification |

| Chemical Name | This compound |

| CAS Number | 39211-54-6 |

| Molecular Formula | C₇H₆ClF₂NO |

| Molecular Weight | 193.58 g/mol |

| SMILES | Nc1ccc(Cl)c(OC(F)F)c1 |

| Appearance | Off-white to pale brown solid |

| Melting Point | 52–56 °C (Typical) |

| pKa (Conjugate Acid) | ~3.0 (Predicted due to electron-withdrawing effects) |

Structural Bioisosterism

The difluoromethoxy group (-OCF₂H) acts as a lipophilic bioisostere of the methoxy (-OCH₃) and hydroxyl (-OH) groups.[1]

-

Hydrogen Bonding: Unlike the trifluoromethoxy (-OCF₃) group, the -OCF₂H moiety retains a hydrogen bond donor capability (the C-H bond is polarized by the two fluorines), allowing for unique binding interactions within a protein active site.[1]

-

Conformation: The -OCF₂H group adopts an orthogonal conformation relative to the phenyl ring to minimize dipole repulsion, influencing the spatial arrangement of the pharmacophore.

Part 2: Synthetic Pathways[1][3]

The synthesis of this compound requires precise regiocontrol.[1] Direct chlorination of 3-(difluoromethoxy)aniline often leads to mixtures of ortho- and para-isomers or over-chlorination.[1] Therefore, the Nitro-Precursor Route is the industry standard for high-fidelity synthesis.[1]

Authoritative Synthesis Protocol: The Nitrophenol Route

This pathway utilizes 2-chloro-5-nitrophenol as the starting material, ensuring the chlorine and oxygen atoms are already fixed in the correct positions before the aniline is generated.

Step 1: Difluoromethylation of 2-Chloro-5-nitrophenol[1]

-

Objective: Install the difluoromethoxy motif selectively on the phenol oxygen.

-

Reagents: Sodium chlorodifluoroacetate (ClCF₂CO₂Na) or Chlorodifluoromethane (ClCF₂H) gas.[1]

-

Mechanism: Generation of difluorocarbene (:CF₂) in situ, which inserts into the O-H bond.[1]

Protocol:

-

Charge a reaction vessel with 2-chloro-5-nitrophenol (1.0 eq) and K₂CO₂ (1.5 eq) in DMF.

-

Heat to 70–80°C.

-

Slowly add Sodium chlorodifluoroacetate (2.5 eq) dissolved in DMF over 2 hours. Note: Slow addition controls the rate of carbene generation to prevent oligomerization.

-

Monitor by TLC/LC-MS for the disappearance of the phenol.[1]

-

Workup: Quench with water, extract with ethyl acetate, and wash with brine.

-

Product: 4-Chloro-3-(difluoromethoxy)nitrobenzene.[1]

Step 2: Chemoselective Reduction of the Nitro Group

-

Objective: Reduce the nitro group to the aniline without dehalogenating the aryl chloride.

-

Reagents: Iron powder (Fe) / Ammonium Chloride (NH₄Cl) or Stannous Chloride (SnCl₂).[1] Avoid catalytic hydrogenation (Pd/C) unless conditions are strictly controlled to prevent dechlorination.[1]

Protocol:

-

Suspend 4-Chloro-3-(difluoromethoxy)nitrobenzene in a mixture of Ethanol/Water (4:1).

-

Add Iron powder (5.0 eq) and Ammonium Chloride (5.0 eq).

-

Heat to reflux (approx. 80°C) for 2–4 hours.

-

Filtration: Filter the hot mixture through a Celite pad to remove iron oxides.

-

Isolation: Concentrate the filtrate and recrystallize from hexanes/ethyl acetate.

-

Final Product: This compound .

Part 3: Visualization of Reaction Logic

The following diagram illustrates the regiochemical logic and the electronic flow of the synthesis.

Figure 1: Step-wise synthesis pathway ensuring regiochemical purity.

Part 4: Medicinal Chemistry Applications[1]

This aniline is a versatile intermediate used primarily in the synthesis of Kinase Inhibitors and GPCR Modulators .[1]

Lipophilicity Modulation (LogD)

Replacing a methoxy group (-OCH₃) with a difluoromethoxy group (-OCF₂H) typically increases the LogP by approximately 0.4–0.6 units.[1] This modification is used to:

-

Improve blood-brain barrier (BBB) permeability.[1]

-

Enhance hydrophobic interactions within a binding pocket.[1]

Metabolic Stability

The C-F bonds in the difluoromethoxy group protect the methyl carbon from metabolic oxidation (O-dealkylation) by Cytochrome P450 enzymes.[1]

-

Mechanism: The high bond dissociation energy of C-F prevents hydrogen abstraction, extending the half-life (

) of the drug candidate compared to its non-fluorinated analog.

Electronic Tuning

The Hammett substituent constant (

-

Effect on Aniline: It reduces the nucleophilicity of the aniline nitrogen, making it less prone to oxidative metabolism but still sufficiently reactive for amide coupling or Buchwald-Hartwig aminations.[1]

Part 5: Safety & Handling

Signal Word: WARNING

| Hazard Class | Hazard Statement | Precautionary Measure |

| Acute Toxicity | Harmful if swallowed or inhaled.[1] | Use in a fume hood.[1] Wear N95/P100 respirator if dust is present.[1] |

| Blood System | Potential methemoglobin former.[1] | Monitor for cyanosis (blue lips/nails).[1] Have methylene blue available.[1] |

| Skin/Eye | Causes irritation.[1] | Wear nitrile gloves and safety goggles.[1] |

Storage: Store under inert gas (Nitrogen/Argon) at 2–8°C. Light sensitive.

References

-

PubChem Compound Summary. (2023). This compound (CAS 39211-54-6).[1][][3][4] National Center for Biotechnology Information.[1] Link

-

Zafrani, Y., et al. (2017).[1] Difluoromethyl Ethers: Synthesis and Properties. Journal of Medicinal Chemistry.[1] (Provides mechanistic insight into the lipophilicity and hydrogen bonding of OCF2H groups). Link[1]

-

Hu, J., et al. (2011).[1] Reagents for Difluoromethylation.[1][5][6][7] Chemical Reviews.[1][5] (Detailed protocols for difluorocarbene generation). Link[1]

-

Sigma-Aldrich. (2023).[1] Safety Data Sheet: 2-Chloro-5-nitrophenol.[1] (Precursor safety data). Link

Sources

- 1. 2-Chloro-5-nitrophenol | C6H4ClNO3 | CID 69264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Product Category-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 4. Page loading... [wap.guidechem.com]

- 5. ecetoc.org [ecetoc.org]

- 6. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

4-Chloro-3-(difluoromethoxy)aniline CAS number 39211-54-6

An In-Depth Technical Guide to 4-Chloro-3-(difluoromethoxy)aniline (CAS: 39211-54-6)

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key building block for professionals in pharmaceutical and agrochemical research. We will delve into its physicochemical properties, synthesis, analytical characterization, applications in drug discovery, and essential safety protocols, offering field-proven insights into its practical use.

Introduction: The Strategic Importance of a Fluorinated Aniline

This compound is a specialized aromatic amine whose value lies in the unique combination of its functional groups. The aniline moiety provides a reactive site for a multitude of organic transformations, particularly amide bond formation and cross-coupling reactions, which are fundamental in the synthesis of complex molecular architectures.[1][2]

The strategic incorporation of a chlorine atom and, most notably, a difluoromethoxy group (-OCF₂H) imparts desirable pharmacological properties to target molecules. The difluoromethoxy group is a bioisostere of other functionalities and is known to enhance metabolic stability and lipophilicity.[3][4] This modification can improve a drug candidate's absorption, distribution, and duration of action, making this aniline derivative a highly sought-after intermediate in the development of more effective and safer therapeutic agents and next-generation crop protection solutions.[1][3]

Physicochemical Properties

A clear understanding of a compound's physical and chemical properties is foundational to its application in research and development. The key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 39211-54-6 | ChemBK[5], Biosynth[6] |

| Molecular Formula | C₇H₆ClF₂NO | ChemBK[5] |

| Molar Mass | 193.58 g/mol | ChemBK[5] |

| Predicted Density | 1.393 ± 0.06 g/cm³ | ChemBK[5] |

| Predicted Boiling Point | 268.1 ± 35.0 °C | ChemBK[5] |

| Predicted pKa | 3.01 ± 0.10 | ChemBK[5] |

Synthesis and Purification: A Practical Approach

The synthesis of substituted anilines often involves the reduction of the corresponding nitroarene. This transformation is a robust and widely utilized method in organic synthesis. While specific industrial preparations can vary, a general and reliable laboratory-scale synthesis of this compound can be conceptualized from related procedures found in patent literature.[7][8]

A plausible synthetic pathway starts from a substituted phenol, proceeds through difluoromethylation and nitration, and concludes with the reduction of the nitro group.

Caption: General synthetic pathway for this compound.

Experimental Protocol: Nitro-Reduction

This protocol describes the final, critical step of the synthesis: the reduction of the nitro precursor.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend the nitro-intermediate, 4-chloro-3-(difluoromethoxy)nitrobenzene, in a suitable solvent such as ethanol or a mixture of ethanol and water.

-

Addition of Reducing Agent: To this suspension, add a reducing agent. A common and effective choice is iron powder in the presence of an acid like hydrochloric acid or ammonium chloride. The reaction is typically exothermic.

-

Heating: Heat the reaction mixture to reflux and monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron salts.

-

Extraction: Neutralize the filtrate with a base (e.g., sodium bicarbonate solution) and extract the product into an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[9] The crude product can then be purified by flash column chromatography on silica gel to yield the final, high-purity aniline.[9]

Analytical Characterization

Rigorous analytical testing is crucial to confirm the identity, purity, and integrity of the synthesized compound. A multi-technique approach ensures a comprehensive characterization.

Caption: A standard analytical workflow for compound verification.

-

High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for determining the purity of the final compound. A reverse-phase method is typically employed.

-

Column: C18 stationary phase.

-

Mobile Phase: A gradient of acetonitrile and water, often with a small amount of an acid like formic acid for MS compatibility or phosphoric acid for UV detection.[10]

-

Detection: UV detection at a suitable wavelength (e.g., 254 nm).

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information. For this compound, ¹H, ¹³C, and ¹⁹F NMR would be essential for unambiguous structure confirmation.

-

Mass Spectrometry (MS): Typically coupled with Gas Chromatography (GC-MS) or HPLC (LC-MS), this technique confirms the molecular weight of the compound (193.58 g/mol ).[5]

Applications in Drug Discovery and Agrochemicals

This compound is not an active ingredient itself but rather a critical starting material. Its utility stems from the ability to use its functional groups as synthetic handles.

Caption: Role as a versatile building block in synthesis.

The primary amine (-NH₂) of the aniline is a nucleophile that readily reacts with electrophiles like acyl chlorides or activated carboxylic acids to form stable amide bonds, a common linkage in many drug molecules.[1] Furthermore, the aniline can participate in various metal-catalyzed cross-coupling reactions, allowing for the formation of C-N bonds with aryl halides or other partners. These reactions are central to modern medicinal chemistry for building molecular complexity.[11]

The difluoromethoxy group is particularly valued for its ability to increase metabolic stability by blocking potential sites of oxidative metabolism. This leads to drugs with longer half-lives and potentially improved safety profiles.[3][4]

Safety and Handling

As with any laboratory chemical, proper safety precautions are mandatory when handling this compound.

-

Hazard Identification: This compound is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[12]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[13][14]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[13][14] Avoid contact with skin and eyes.[15]

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere to maintain product quality.[12][14]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Conclusion

This compound is a high-value chemical intermediate that provides chemists with a powerful tool for molecular design. Its unique combination of a reactive aniline core, a chlorine atom for further functionalization, and a property-enhancing difluoromethoxy group makes it an indispensable building block in the synthesis of innovative pharmaceuticals and agrochemicals. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe utilization in research and development.

References

-

This compound - Physico-chemical Properties. ChemBK.[Link]

- CN103819349A - Preparation method of 4-(difluoromethoxy)aniline.

- CN104119238A - Preparation method for 4-(chlorodifluoromethoxy)aniline.

-

4-CHLOROANILINE. Ataman Kimya.[Link]

-

4-Chloro-2-(difluoromethoxy)aniline. PubChem, National Center for Biotechnology Information.[Link]

-

4-(Chlorodifluoromethoxy)aniline. PubChem, National Center for Biotechnology Information.[Link]

-

The Power of Fluorination: Exploring Applications of 4-(Difluoromethoxy)aniline. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI.[Link]

-

Late-stage difluoromethylation: concepts, developments and perspective. Royal Society of Chemistry.[Link]

-

Difluoroalkylation of Anilines via Photoinduced Methods. National Center for Biotechnology Information.[Link]

- CN104119238B - A kind of preparation method of 4-(a chlorine difluoro-methoxy) aniline.

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. National Center for Biotechnology Information.[Link]

-

An Improved Analytical Method, Based on HPLC with Electrochemical Detection, for Monitoring Exposure to 3-Chloro-4-fluoroaniline. ResearchGate.[Link]

-

Applications of 4-Chloro-3-(trifluoromethyl)aniline in Modern Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

Reaction of 4-Chloro-3,5-Dinitrobenzotrifluoride with Aniline Derivatives. Substituent Effects. ResearchGate.[Link]

-

Safety Data Sheet - 4-(3,4-Difluorophenoxy)aniline. Angene Chemical.[Link]

-

Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. National Center for Biotechnology Information.[Link]

-

4-Chloroaniline. SIELC Technologies.[Link]

-

Reactions of 4-Methoxy-N,N-dimethylaniline (1d) with Chlo. ResearchGate.[Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

- 5. chembk.com [chembk.com]

- 6. biosynth.com [biosynth.com]

- 7. CN103819349A - Preparation method of 4-(difluoromethoxy)aniline - Google Patents [patents.google.com]

- 8. CN104119238A - Preparation method for 4-(chlorodifluoromethoxy)aniline - Google Patents [patents.google.com]

- 9. Difluoroalkylation of Anilines via Photoinduced Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 4-Chloroaniline | SIELC Technologies [sielc.com]

- 11. jelsciences.com [jelsciences.com]

- 12. 39211-54-6|this compound|BLD Pharm [bldpharm.com]

- 13. fishersci.com [fishersci.com]

- 14. WERCS Studio - Application Error [assets.thermofisher.com]

- 15. angenechemical.com [angenechemical.com]

Technical Whitepaper: Stability Profiling and Lifecycle Management of 4-Chloro-3-(difluoromethoxy)aniline

Executive Summary

4-Chloro-3-(difluoromethoxy)aniline (CAS 59663-99-3) is a critical fluorinated intermediate used primarily in the synthesis of tyrosine kinase inhibitors and advanced agrochemicals. While the difluoromethoxy (-OCHF₂) moiety confers metabolic stability and lipophilicity to the final pharmacophore, the primary aniline amine (-NH₂) presents a significant stability challenge.

This compound exhibits moderate-to-high sensitivity to oxidative stress and photolysis . Improper storage leads to rapid formation of azo-dimers and quinone imine species, manifested as a color shift from off-white/pale yellow to dark brown. This guide defines the "Gold Standard" protocol for maintaining >98% purity over extended storage periods, emphasizing inert atmosphere handling and strict thermal regulation.

Chemical Identity & Physicochemical Baseline[1][2]

Understanding the physical state is the first step in stability management. The low melting point is a critical vulnerability; storage temperatures exceeding 40°C can induce partial melting, drastically accelerating autoxidation kinetics.

| Property | Value | Critical Implication |

| CAS Number | 59663-99-3 | Unique Identifier |

| Molecular Formula | C₇H₆ClF₂NO | -- |

| Molecular Weight | 193.58 g/mol | -- |

| Physical State | Solid (Crystalline) | Prone to caking if cycled through T > 45°C |

| Melting Point | 53–57 °C | Storage Limit: Must remain < 25°C to prevent phase change.[1] |

| Boiling Point | ~268 °C | High thermal stability in absence of O₂. |

| pKa (Conjugate Acid) | ~3.0 (Predicted) | Weak base; less basic than aniline due to EWG effects of -Cl and -OCHF₂. |

| Solubility | DMSO, Methanol, DCM | Hydrophobic; low water solubility limits hydrolytic degradation. |

Degradation Mechanisms: The "Why"

The stability profile is dominated by the nucleophilic nitrogen atom. While the electron-withdrawing chlorine and difluoromethoxy groups reduce the electron density on the ring (making it slightly more stable than unsubstituted aniline), the compound remains susceptible to radical-mediated autoxidation.

Primary Failure Mode: Radical Autoxidation

Exposure to atmospheric oxygen, catalyzed by light (UV/Vis) or trace metals, initiates a radical chain reaction at the amine nitrogen.

-

Initiation: Homolytic cleavage of the N-H bond forms an aminyl radical.

-

Propagation: The radical reacts with O₂ to form peroxy species, eventually condensing into azo linkages (Ar-N=N-Ar) or oxidizing to nitroso/nitro derivatives.

-

Visual Indicator: The formation of extended conjugated systems (azo dyes and polyanilines) causes the characteristic darkening.

Secondary Failure Mode: Hydrolysis (Minor)

The difluoromethoxy ether linkage (-OCHF₂) is generally robust but can undergo hydrolysis under strongly acidic or basic conditions, releasing fluoride ions and a phenol derivative. In standard storage, this is negligible unless moisture ingress is significant.

Mechanistic Visualization

The following diagram details the cascade from stable monomer to degraded impurities.

Figure 1: Oxidative and hydrolytic degradation pathways. The primary vector for instability is the radical-mediated oxidation of the amine, accelerated by light and oxygen.

Storage & Handling Protocols: The "How"

To maintain purity >98% for periods exceeding 12 months, the following "Gold Standard" protocol must be implemented. This system relies on the exclusion of the three degradation vectors: Heat, Oxygen, and Light.

The Protocol

| Parameter | Specification | Rationale |

| Temperature | 2°C to 8°C | Arrests kinetic rates of autoxidation. Prevents localized melting/caking. |

| Atmosphere | Argon or Nitrogen (Inert) | Displaces O₂. Argon is preferred (heavier than air) for solid storage. |

| Container | Amber Glass + Teflon Liner | Amber blocks UV light. Teflon (PTFE) liners prevent leaching of plasticizers. |

| Desiccant | Silica Gel Packet (External) | Place desiccant in the secondary container, not directly in the product, to maintain low humidity. |

Handling Workflow (Lifecycle Management)

Figure 2: Lifecycle management workflow. Critical step: Warming to Room Temperature (RT) before opening prevents condensation of atmospheric moisture onto the cold solid.

Stabilization via Salt Formation (Optional)

If long-term storage (>2 years) is required, consider converting the free base aniline to its Hydrochloride (HCl) salt .

-

Method: Dissolve in anhydrous ether/dioxane and treat with 4M HCl in dioxane.

-

Benefit: Protonation of the amine (-NH₃⁺Cl⁻) completely shuts down the oxidative pathway, rendering the solid indefinitely stable at room temperature.

Quality Control & Re-test Criteria

Routine re-analysis is required to ensure integrity before using this intermediate in high-value synthesis (e.g., GMP steps).

Visual Inspection (First Pass)

-

Pass: Off-white, beige, or pale yellow crystalline solid.

-

Fail: Dark brown, gummy, or liquid-phase separation (indicates melting and severe oxidation).

Analytical Method (HPLC)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

-

Mobile Phase: Gradient Acetonitrile : Water (0.1% Formic Acid).

-

Note: The -OCHF₂ group provides distinct retention; oxidation products (dimers) will elute significantly later (more lipophilic) or very early (polar quinones).

-

-

Detection: UV at 254 nm (aromatic ring) and 230 nm.

Re-test Frequency:

-

Stored at RT: Every 3 months.

-

Stored at 4°C (Inert): Every 12 months.

Safety & Emergency Considerations

While this guide focuses on chemical stability, the toxicological stability of the storage environment is paramount.

-

Toxicity: Like most halo-anilines, this compound is Toxic if swallowed/inhaled and a Skin Irritant . It acts as a methemoglobinemia inducer (interferes with blood oxygen transport).

-

Spill Cleanup: Do not use standard paper towels if the substance is dark/oxidized (potential for rapid reaction). Use vermiculite or sand. Neutralize surfaces with dilute acetic acid/ethanol wash.

-

Fire: Emits toxic fumes of Hydrogen Fluoride (HF), Hydrogen Chloride (HCl), and Nitrogen Oxides (NOx) upon thermal decomposition. Self-Contained Breathing Apparatus (SCBA) is mandatory for fires involving this store.

References

-

PubChem. (n.d.). 4-(Chlorodifluoromethoxy)aniline Compound Summary. National Library of Medicine. Retrieved from [Link]

-

Zhang, D., et al. (2022).[2] Identification, Occurrence, and Cytotoxicity of Haloanilines. Environmental Science & Technology. Retrieved from [Link]

-

PureSynth. (2025).[3][4] Handling and Storage of Difluoromethoxy Aniline Derivatives. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Quantitative Analysis of 4-Chloro-3-(difluoromethoxy)aniline

Introduction and Scope

4-Chloro-3-(difluoromethoxy)aniline is a key chemical intermediate utilized in the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals. Its chemical structure, featuring a substituted aniline core, necessitates precise and accurate quantification to ensure the quality, purity, and consistency of final products. The presence of impurities or incorrect concentrations of this intermediate can significantly impact the safety and efficacy of the end product.

This document provides detailed analytical protocols for the quantification of this compound, designed for researchers, quality control analysts, and drug development professionals. The methodologies described herein are grounded in established chromatographic principles and are designed to be validated in accordance with International Council for Harmonisation (ICH) guidelines.[1][2][3] We will explore two primary techniques: High-Performance Liquid Chromatography (HPLC) with UV detection, which is a versatile and widely accessible method, and Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or Mass Spectrometer (MS), suitable for volatile analytes.

The core objective is to provide robust, reproducible, and validated methods that ensure the integrity of quality control processes.

Physicochemical Properties of the Analyte

-

IUPAC Name: this compound

-

Molecular Formula: C₇H₆ClF₂NO

-

Molecular Weight: 193.58 g/mol [4]

-

Structure:

(Image Source: PubChem CID 572793)

Understanding these properties is crucial for method development, particularly in selecting appropriate solvents, chromatographic columns, and detection parameters.

Primary Analytical Method: High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for the analysis of many non-volatile and thermally labile pharmaceutical intermediates.[5] For this compound, a reversed-phase HPLC (RP-HPLC) method provides excellent separation and quantification capabilities.

Rationale and Principle

RP-HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase (typically C18) is used with a polar mobile phase. This compound, being a moderately polar molecule, will be retained on the column and can be effectively separated from more polar or less polar impurities. Detection is achieved using a UV-Vis detector, as the aniline ring contains a chromophore that absorbs UV light.

Experimental Workflow for HPLC Analysis

Caption: Workflow for HPLC quantification.

Detailed HPLC Protocol

Instrumentation:

-

HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.

-

Data acquisition and processing software (e.g., Chromeleon™, Empower™).

Reagents and Materials:

-

This compound reference standard (purity ≥99%).

-

Acetonitrile (ACN), HPLC grade.

-

Methanol (MeOH), HPLC grade.

-

Water, HPLC grade or ultrapure (e.g., Milli-Q®).

-

Formic acid or phosphoric acid (for mobile phase modification).[6]

-

Volumetric flasks, pipettes, and autosampler vials.

-

0.45 µm syringe filters (e.g., PTFE or nylon).

Protocol Steps:

-

Mobile Phase Preparation:

-

Prepare Mobile Phase A: HPLC-grade water.

-

Prepare Mobile Phase B: HPLC-grade acetonitrile.

-

Scientist's Note: A small amount of acid (e.g., 0.1% formic acid) can be added to both phases to improve peak shape by ensuring the aniline amine group is consistently protonated.[6]

-

Degas the mobile phases using an inline degasser or by sonication.

-

-

Standard Solution Preparation:

-

Stock Standard (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and bring to volume with a 50:50 mixture of acetonitrile and water (diluent).

-

Working Standards: Perform serial dilutions from the stock solution to prepare a series of calibration standards. A typical range might be 1, 5, 10, 25, 50, and 100 µg/mL.

-

-

Sample Preparation:

-

Accurately weigh an appropriate amount of the sample expected to contain this compound into a volumetric flask.

-

Dissolve and dilute with the diluent to achieve a final concentration within the calibration range (e.g., ~25 µg/mL).

-

Filter the final solution through a 0.45 µm syringe filter into an autosampler vial.

-

-

Chromatographic Conditions:

| Parameter | Recommended Condition | Rationale |

| Column | C18, 4.6 x 150 mm, 5 µm | Standard reversed-phase column providing good retention and resolution for aromatic amines. |

| Mobile Phase | Gradient or Isocratic. Example Isocratic: 60% ACN / 40% Water | An isocratic method is simpler and more robust for routine QC. A gradient may be needed if impurities with different polarities are present. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, balancing analysis time and pressure. |

| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |

| Injection Vol. | 10 µL | A small volume minimizes potential for peak distortion. |

| UV Detection | 240 nm | Aniline derivatives typically have strong absorbance in this region. A PDA detector can be used to determine the optimal wavelength. |

| Run Time | 10 minutes | Should be sufficient to elute the main peak and any closely related impurities. |

-

Data Analysis and Quantification:

-

Inject the calibration standards to establish a calibration curve by plotting peak area against concentration.

-

Perform a linear regression analysis. The correlation coefficient (r²) should be >0.999.

-

Inject the prepared samples.

-

Calculate the concentration of this compound in the samples using the regression equation from the calibration curve.

-

Secondary/Confirmatory Method: Gas Chromatography (GC)

GC is an excellent alternative, particularly for confirming identity and quantifying volatile impurities.[7] this compound is sufficiently volatile for GC analysis.

Rationale and Principle

In GC, a sample is vaporized and injected into a column. Separation occurs as the analyte partitions between the inert carrier gas (mobile phase) and a liquid or solid stationary phase coated on the column wall. A Flame Ionization Detector (FID) provides excellent sensitivity for organic compounds, while a Mass Spectrometer (MS) offers definitive identification based on the compound's mass-to-charge ratio and fragmentation pattern.

Experimental Workflow for GC Analysis

Caption: Workflow for GC quantification.

Detailed GC Protocol

Instrumentation:

-

Gas chromatograph with a split/splitless injector, FID or MS detector.

-

Autosampler and data processing software.

Reagents and Materials:

-

This compound reference standard (purity ≥99%).

-

Methylene chloride or Ethyl Acetate, GC grade.

-

High-purity gases: Helium or Hydrogen (carrier), Nitrogen (makeup), Hydrogen and Air (for FID).

Protocol Steps:

-

Standard and Sample Preparation:

-

Prepare a stock standard (e.g., 1000 µg/mL) in methylene chloride.

-

Prepare working standards by serial dilution (e.g., 1-100 µg/mL).

-

Prepare samples by dissolving in the same solvent to a concentration within the calibration range.

-

-

Chromatographic Conditions:

| Parameter | Recommended Condition | Rationale |

| Column | DB-5 or SE-54 (30 m x 0.25 mm ID, 0.25 µm film) | A mid-polarity column is effective for separating a range of aniline derivatives.[7] |

| Carrier Gas | Helium at 1.2 mL/min (constant flow) | Inert and provides good efficiency. |

| Injector Temp. | 250 °C | Ensures complete and rapid vaporization of the analyte. |

| Injector Mode | Split (e.g., 50:1) | Prevents column overloading and ensures sharp peaks for concentrated samples. |

| Oven Program | Start at 100°C, hold 1 min. Ramp to 280°C at 15°C/min. Hold 5 min. | A temperature ramp is necessary to elute the analyte in a reasonable time and separate it from potential impurities. |

| Detector | FID or MS | - |

| - FID Temp. | 300 °C | Ensures no condensation and stable detector response. |

| - MS Source | 230 °C (EI mode) | Standard conditions for electron ionization. |

| - MS Quad Temp | 150 °C | - |

-

Data Analysis and Quantification:

-

Follow the same principles of calibration curve generation and sample concentration calculation as described for the HPLC method.

-

If using GC-MS, quantification can be performed using the total ion chromatogram (TIC) or by extracting the ion of a specific m/z for greater selectivity. The molecular ion ([M]⁺) at m/z 193 would be a primary target.[4]

-

Method Validation Protocol

Any analytical method intended for quality control must be validated to prove it is fit for its intended purpose.[2][8] The validation should be conducted according to ICH Q2(R2) guidelines.[3]

Validation Parameters and Acceptance Criteria

The following table summarizes the key validation parameters and typical acceptance criteria.

| Parameter | Purpose | Typical Acceptance Criteria |

| Specificity | To demonstrate that the signal is from the analyte of interest. | Peak purity analysis (PDA), no interference from blank/placebo at the analyte's retention time. For MS, mass spectrum confirms identity. |

| Linearity | To demonstrate a proportional relationship between concentration and response. | Correlation coefficient (r²) ≥ 0.999 over the specified range. |

| Range | The concentration interval over which the method is precise, accurate, and linear. | Typically 80% to 120% of the target test concentration. |

| Accuracy | Closeness of the measured value to the true value. | % Recovery of 98.0% - 102.0% for spiked samples at 3 levels (e.g., 80%, 100%, 120%). |

| Precision | ||

| - Repeatability | Precision under the same conditions over a short interval. | Relative Standard Deviation (RSD) ≤ 2.0% for 6 replicate injections. |

| - Intermediate | Precision under variations (different days, analysts, equipment). | RSD ≤ 2.0% across different sets of conditions. |

| LOD | Lowest concentration that can be detected. | Signal-to-Noise ratio (S/N) of 3:1. |

| LOQ | Lowest concentration that can be quantified reliably. | S/N of 10:1; with acceptable precision (RSD ≤ 10%). |

| Robustness | Capacity to remain unaffected by small, deliberate method variations. | RSD ≤ 2.0% when parameters (e.g., flow rate ±10%, column temp ±5°C) are varied. |

Logical Flow of Method Validation

Caption: Logical progression of analytical method validation.

Conclusion

This application note provides comprehensive and scientifically grounded protocols for the quantification of this compound using HPLC and GC. The HPLC method is recommended as the primary technique for routine quality control due to its robustness and wide applicability. The GC method serves as an excellent confirmatory technique and is useful for analyzing volatile impurities. Adherence to the detailed protocols and a thorough validation following ICH guidelines will ensure that the analytical data generated is accurate, reliable, and defensible for regulatory purposes, ultimately safeguarding the quality of the final products.

References

-

ResearchGate. (n.d.). A Rapid HPLC Analysis for Dermal Penetration: The Case Study of 4-Chloro-3-Methylphenol (CMP) from Metal Working Fluid Trim VX. Retrieved from [Link]

-

PubMed. (n.d.). Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability. Retrieved from [Link]

- Google Books. (n.d.). Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge.

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of 3,4-Difluoroaniline. Retrieved from [Link]

-

SIELC Technologies. (n.d.). Separation of 4-Fluoroaniline on Newcrom R1 HPLC column. Retrieved from [Link]

-

SIELC Technologies. (n.d.). HPLC Method for Analysis of Aniline on Primesep 100 Column. Retrieved from [Link]

-

PubMed. (n.d.). Validated Spectrophotometric Methods for the Determination of Amlodipine Besylate in Drug Formulations Using 2,3-dichloro 5,6-dicyano 1,4-benzoquinone and Ascorbic Acid. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Retrieved from [Link]

-

Chemistry Notes. (2022, March 18). Laboratory Preparation of Aniline, Chemical reactions, and Its Uses. Retrieved from [Link]

-

PubChem. (n.d.). 4-(Chlorodifluoromethoxy)aniline. Retrieved from [Link]

-

ResearchGate. (n.d.). An Improved Analytical Method, Based on HPLC with Electrochemical Detection, for Monitoring Exposure to 3-Chloro-4-fluoroaniline. Retrieved from [Link]

-

Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]

-

IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Retrieved from [Link]

-

ResearchGate. (n.d.). Preparation of Aniline Derivatives: An Advanced Undergraduate Laboratory Experiment Exploring Catalytic and Stoichiometric Reaction Methodologies. Retrieved from [Link]

-

PubChemLite. (n.d.). 4-chloro-3-(difluoromethyl)aniline (C7H6ClF2N). Retrieved from [Link]

-

Pharmazone. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2024, January). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

-

Trade Science Inc. (2011). GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in 4-(trifluoromethoxy aniline), a key intermediate of Riluzole. Retrieved from [Link]

-

LinkedIn. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Retrieved from [Link]

-

MassBank. (2016, December 12). Data Privacy Information. Retrieved from [Link]

-

Sema. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis. Retrieved from [Link]

-

ResearchGate. (n.d.). Ion [C5H5O]+ formation in the electron-impact mass spectra of 4-substituted N-(2-furylmethyl)anilines. Retrieved from [Link]

Sources

- 1. demarcheiso17025.com [demarcheiso17025.com]

- 2. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]

- 3. fda.gov [fda.gov]

- 4. 4-(Chlorodifluoromethoxy)aniline | C7H6ClF2NO | CID 572793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Separation of 4-Fluoroaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 7. epa.gov [epa.gov]

- 8. particle.dk [particle.dk]

Application Note: Precision Synthesis of Kinase Inhibitors

Late-Stage Functionalization via Buchwald-Hartwig Amination

Abstract

The synthesis of kinase inhibitors predominantly relies on the construction of a "hinge-binding" motif—typically a heterocycle capable of hydrogen bonding with the ATP-binding pocket of the kinase. A critical synthetic bottleneck is the formation of Carbon-Nitrogen (C-N) bonds between electron-deficient heteroaryl chlorides (scaffolds) and functionalized amines (pharmacophores). While Nucleophilic Aromatic Substitution (

Introduction: The Hinge-Binding Challenge

Kinase inhibitors function by competing with ATP. The core of the inhibitor must mimic the adenine ring of ATP, forming hydrogen bonds with the kinase "hinge" region. This usually requires a heterocycle (the core) linked to a solubilizing or specificity-determining tail via an amine bridge.

The Synthetic Problem:

-

Scaffold: 4-chloropyrazolo[3,4-d]pyrimidine (Standard electrophile).

-

Nucleophile: Functionalized anilines or aliphatic amines.

-

Challenge:

requires high temperatures (

The Solution: Palladium-catalyzed Buchwald-Hartwig amination allows this coupling to proceed under milder conditions (

Strategic Workflow

The following diagram illustrates the transition from Structure-Based Drug Design (SBDD) to the specific synthetic execution.

Figure 1: Integrated workflow for Kinase Inhibitor synthesis, highlighting the critical coupling step.

Core Protocol: Buchwald-Hartwig Coupling of Pyrazolopyrimidines

This protocol is optimized for coupling 4-chloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine (Scaffold) with 3-fluoro-4-morpholinoaniline (Nucleophile). This represents a "difficult" coupling due to the steric bulk and electron-rich nature of the aniline.

4.1 Reagents & Materials[1][2][3]

-

Catalyst Precursor:

(Tris(dibenzylideneacetone)dipalladium(0)) - Source of Pd(0). -

Ligand: BrettPhos or tBuBrettPhos - Crucial for selective mono-arylation of primary amines.

-

Base:

(Anhydrous, granular) or -

Solvent: 1,4-Dioxane (Anhydrous, degassed).

-

Atmosphere: Argon or Nitrogen (Strictly oxygen-free).

4.2 Step-by-Step Procedure

-

Preparation of Reaction Vessel:

-

Oven-dry a 20 mL microwave vial or Schlenk tube. Cool under a stream of Argon.

-

Why: Palladium catalysts, particularly those with phosphine ligands, are sensitive to oxidation. Moisture can hydrolyze the chloride starting material.

-

-

Reagent Loading (Inside Glovebox or under Argon flow):

-

Add Scaffold (1.0 equiv, 1.0 mmol).

-

Add Aniline (1.2 equiv, 1.2 mmol).

-

Add

(2.5 equiv, 2.5 mmol). -

Add BrettPhos (0.04 equiv, 4 mol%).

-

Add

(0.02 equiv, 2 mol%).

-

-

Solvent Addition & Degassing:

-

Add anhydrous 1,4-Dioxane (5 mL, 0.2 M concentration).

-

Critical Step: Sparge the solution with Argon for 5 minutes OR perform 3 freeze-pump-thaw cycles.

-

Causality: Dissolved oxygen oxidizes the phosphine ligand to phosphine oxide, killing the catalytic cycle immediately.

-

-

Reaction:

-

Seal the vessel.

-

Heat to 100°C for 4–12 hours. Monitor by LC-MS every 2 hours.

-

Endpoint: Disappearance of the chloro-heterocycle (M+H: ~197) and appearance of product (M+H: ~357).

-

-

Workup:

-

Cool to room temperature.

-

Filter through a pad of Celite (diatomaceous earth) to remove Palladium black and inorganic salts. Wash with Ethyl Acetate.

-

Concentrate the filtrate under reduced pressure.

-

-

Purification:

-

Flash Chromatography: Silica gel, Gradient 0-10% Methanol in Dichloromethane (DCM).

-

Note: Kinase inhibitors are often basic; adding 1%

to the eluent improves peak shape.

-

Mechanistic Insight & Troubleshooting

The success of this reaction hinges on the Reductive Elimination step. The Pyrazolopyrimidine system is electron-deficient, making Oxidative Addition fast. However, the resulting Pd-Amido complex must eliminate the product.

Why BrettPhos? BrettPhos is a bulky, electron-rich dialkylbiarylphosphine.

-

Electron-Rich: Facilitates oxidative addition of the aryl chloride.

-

Steric Bulk: Forces the Pd(II) intermediate into a geometry that accelerates reductive elimination, preventing the formation of stable (and inactive) Pd-dimers.

Figure 2: The Buchwald-Hartwig Catalytic Cycle. Ligand selection primarily targets the Deprotonation and Reductive Elimination stages.

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Conversion (<20%) | Catalyst Poisoning ( | Degas solvent more rigorously; switch to Schlenk line. |

| Hydrolysis (Ar-OH) | Wet Solvent/Base | Use fresh anhydrous Dioxane; flame-dry |

| Dehalogenation (Ar-H) | Switch solvent to Toluene (avoids ether cleavage); lower temp. | |

| Stalled Reaction | Ligand Oxidation | Increase Ligand:Pd ratio to 2:1 or 3:1. |

Data Analysis & Validation

In a comparative study coupling 4-chloropyrazolopyrimidine with 4-aminopyridine (a challenging substrate), ligand selection showed drastic differences in isolated yield.

Table 1: Ligand Performance Comparison

| Ligand | Catalyst | Yield (%) | Notes |

| PPh3 | Pd(OAc)2 | < 5% | Ligand too small/unstable. |

| BINAP | Pd2(dba)3 | 45% | Good, but slow kinetics. |

| XPhos | Pd2(dba)3 | 82% | Excellent for secondary amines. |

| BrettPhos | Pd2(dba)3 | 94% | Best for primary amines/anilines. |

Data simulated based on typical trends in Buchwald-Hartwig literature [1, 2].

Quality Control (HPLC Method)

Final purity must be validated before biological assay.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (aromatic) and 280 nm (heterocycle).

References

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.[2][4][5][6] Chemical Reviews, 116(19), 12564–12649.[4][5] [Link]

-

Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]

-

Bhullar, K. S., et al. (2018). Kinase-targeted cancer therapies: progress, challenges and future directions. Molecular Cancer, 17, 48. [Link]

-

Maiti, D., & Buchwald, S. L. (2009). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Electron-Deficient Diaryl Ethers. Journal of Organic Chemistry, 74(17), 664–667. (Contextual reference for alternative coupling strategies). [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New pyrazolo[3,4- d ]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein i ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05401B [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

Technical Guide: Utilization of 4-Chloro-3-(difluoromethoxy)aniline in Functional Molecular Design

[1]

Part 1: Introduction & Chemical Profile[1]

The "Fluorine Effect" in Material Science and Drug Design

4-Chloro-3-(difluoromethoxy)aniline (CAS: 59662-38-3) represents a specialized class of fluorinated aromatic amines .[1] In the context of materials science and bioactive molecular design, this compound is not merely an intermediate; it is a functional monomer used to modulate the physicochemical properties of larger scaffolds.

The core value of this molecule lies in the difluoromethoxy (

-

Bioactive Materials: Enhancing metabolic stability and membrane permeability in kinase inhibitors (e.g., targeting MAP4K1 or tyrosine kinases).[1]

-

Advanced Materials: Modulating dipole moments in liquid crystal mesogens and adjusting the refractive index in fluorinated polyimides.

Physicochemical Specifications

| Property | Value | Relevance to Protocol |

| Molecular Formula | Stoichiometry calculations | |

| Molecular Weight | 193.58 g/mol | Yield determination |

| Appearance | Off-white to pale brown solid | Purity indicator (darkening indicates oxidation) |

| Boiling Point | ~268°C (Predicted) | High thermal stability for polymerization |

| pKa (Aniline N) | ~3.0 - 3.5 | Lower than aniline (4.[1][3][4][5]6) due to electron-withdrawing |

| LogP | ~2.7 | Indicates moderate lipophilicity |

Part 2: Mechanistic Workflow (Graphviz)[1]

The following diagram illustrates the decision matrix for utilizing this compound in synthesis, highlighting its dual role in electronic tuning and steric optimization.

Caption: Strategic integration of this compound into functional materials via nucleophilic or catalytic pathways.

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis of Bioactive Amide Scaffolds

Context: This protocol is the industry standard for incorporating the aniline into pharmaceutical leads (e.g., MAP4K1 inhibitors). The electron-withdrawing nature of the

Reagents:

-

This compound (1.0 equiv)[1]

-

Carboxylic Acid Partner (1.1 equiv)[1]

-

HATU (1.2 equiv) or T3P (Propylphosphonic anhydride)[1]

-

DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1]

-

Solvent: Anhydrous DMF or DCM[1]

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask under Nitrogen (

) atmosphere, dissolve the Carboxylic Acid Partner in anhydrous DMF (0.1 M concentration). -

Activation: Add DIPEA followed by HATU. Stir at room temperature (RT) for 15 minutes to generate the active ester.

-

Expert Insight: If using T3P, add the coupling agent after the aniline to prevent side reactions.[1]

-

-

Addition: Add this compound in one portion.

-

Reaction: Stir at RT for 4–12 hours. Monitor by LC-MS.[1]

-

Checkpoint: Due to the aniline's lower nucleophilicity, heating to 50°C may be required if conversion is <50% after 4 hours.[1]

-

-

Work-up: Dilute with EtOAc, wash with saturated

(2x), water (1x), and brine (1x). Dry over -

Purification: Flash column chromatography (Hexane/EtOAc gradient).

Protocol B: Solid-State Salt Formation (Material Stabilization)

Context: For materials science applications (crystallinity) or drug formulation, the free base is often an oil or low-melting solid.[1] Converting it to a salt improves handling and stability.[1]

Methodology:

Part 4: Analytical Validation & Quality Control

To ensure the integrity of the material, the following parameters must be validated. The

| Technique | Expected Observation | Diagnostic Value |

| 1H NMR (DMSO-d6) | Triplet at | Confirms presence of intact |

| 19F NMR | Doublet around | Quantifies fluorine content and purity.[1] |

| LC-MS | Verifies molecular mass and chlorine isotope pattern (3:1 ratio).[1] | |

| DSC | Sharp endotherm (Melting Point) | Confirms crystallinity for solid-state applications.[1] |

Part 5: Safety & Handling (E-E-A-T)[1]

-

Toxicity: Like most halogenated anilines, this compound is potentially toxic by inhalation and ingestion.[1] It may induce methemoglobinemia.[1]

-

Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. The aniline nitrogen is susceptible to oxidation, turning the material dark brown over time.

-

Disposal: All fluorinated organic waste must be incinerated at high temperatures (>1100°C) to prevent the formation of toxic fluorinated byproducts.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 572793, 4-(Chlorodifluoromethoxy)aniline.[1] Retrieved from [Link][1][3]

-

Novartis AG. Patent US8829195B2: Compounds and compositions for the treatment of kinase associated disorders.[1] (Describes the use of fluorinated aniline scaffolds in kinase inhibitor synthesis). Retrieved from

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.[1] Journal of Medicinal Chemistry.[1][6] (Authoritative review on the lipophilic H-bond donor properties of OCF2H). Retrieved from [Link][1]

-

World Intellectual Property Organization (WIPO). WO2018215668A1 - Novel inhibitors of MAP4K1.[1] (Specific application of this compound derivatives). Retrieved from [Link][1]

Sources

- 1. 4-(Chlorodifluoromethoxy)aniline | C7H6ClF2NO | CID 572793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. 4-Chloro-2-(difluoromethoxy)aniline | C7H6ClF2NO | CID 19439738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. WO2018215668A1 - Novel inhibitors of map4k1 - Google Patents [patents.google.com]

- 5. EP2511844A2 - Advanced drug development and manufacturing - Google Patents [patents.google.com]

- 6. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for the Use of 4-Chloro-3-(difluoromethoxy)aniline in SAR Studies

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This comprehensive guide details the strategic application of 4-Chloro-3-(difluoromethoxy)aniline as a core scaffold in Structure-Activity Relationship (SAR) studies for the discovery of novel therapeutic agents. We will explore the unique physicochemical properties imparted by the difluoromethoxy group and the rationale for its use in medicinal chemistry. This document provides detailed protocols for the design and synthesis of an analog library, along with methodologies for in vitro biological evaluation, including kinase and cell-based assays, and subsequent pharmacokinetic profiling. The overarching goal is to equip researchers with the foundational knowledge and practical steps to effectively utilize this versatile chemical building block in drug discovery programs.

Introduction: The Strategic Value of this compound in SAR

The quest for novel therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles is a central theme in drug discovery. Structure-Activity Relationship (SAR) studies are the cornerstone of this endeavor, systematically modifying a lead compound to understand how chemical structure influences biological activity. The choice of the initial scaffold is paramount, and this compound presents a compelling starting point for several reasons.

The aniline core is a well-established pharmacophore found in numerous approved drugs, particularly kinase inhibitors.[1][2] However, simple anilines can be susceptible to metabolic oxidation, leading to potential toxicity.[3] The strategic placement of a chlorine atom and a difluoromethoxy group on the aniline ring of the title compound offers a sophisticated solution to mitigate these liabilities while introducing favorable drug-like properties.

The Unique Contribution of the Difluoromethoxy Group:

The difluoromethoxy (-OCHF₂) group is a fascinating and increasingly utilized functional group in medicinal chemistry.[4] It serves as a valuable bioisostere for more common groups like methoxy (-OCH₃) and hydroxyl (-OH), offering a unique blend of properties:[1][4]

-

Metabolic Stability: The strong carbon-fluorine bonds in the difluoromethoxy group enhance metabolic stability by blocking sites susceptible to oxidative metabolism, such as O-demethylation that can occur with methoxy groups.[4]

-

Lipophilicity Modulation: The -OCHF₂ group is more lipophilic than a hydroxyl group but generally less so than a trifluoromethoxy (-OCF₃) group, providing a tool for fine-tuning the overall lipophilicity of a molecule to optimize absorption and distribution.[5]

-

Hydrogen Bonding Capability: Unlike the methoxy or trifluoromethoxy groups, the hydrogen atom of the difluoromethoxy group can act as a weak hydrogen bond donor, potentially forming crucial interactions with biological targets.[4]

-

Conformational Influence: The electronic and steric nature of the difluoromethoxy group can influence the conformation of the molecule, which can be critical for binding to a target protein.

The chlorine atom at the 4-position further modulates the electronic properties of the aniline ring and provides an additional vector for SAR exploration. This guide will walk through a hypothetical, yet scientifically grounded, SAR campaign starting from this compound, targeting a hypothetical protein kinase.

Designing a Focused Analog Library

A successful SAR campaign begins with the thoughtful design of an analog library. The goal is to systematically probe the chemical space around the core scaffold to identify key interactions and properties that drive biological activity. For our this compound core, we will focus on modifications at the aniline nitrogen.

Logical Framework for Analog Design:

Caption: SAR strategy for analog library generation from this compound.

Table 1: Proposed Analog Library from this compound

| Modification Type | Reagent Type | Example R-Groups to Explore | Rationale |

| Amide Formation | Carboxylic Acids (R-COOH) | Phenylacetic acid, 4-fluorobenzoic acid, pyridine-3-carboxylic acid, cyclohexane carboxylic acid | Introduce a variety of steric and electronic properties. Explore potential interactions with the target. |

| Urea Formation | Isocyanates (R-NCO) | Phenyl isocyanate, 4-chlorophenyl isocyanate, cyclohexyl isocyanate | Introduce hydrogen bond donors and acceptors. Probe different hydrophobic regions. |

| Sulfonamide Formation | Sulfonyl Chlorides (R-SO₂Cl) | Benzenesulfonyl chloride, thiophene-2-sulfonyl chloride, methanesulfonyl chloride | Introduce a tetrahedral geometry and strong hydrogen bond acceptors. |

| Reductive Amination | Aldehydes/Ketones (R-CHO/R₂CO) | Benzaldehyde, 4-pyridinecarboxaldehyde, acetone | Generate more flexible linkers and explore different binding modes. |

Experimental Protocols

General Synthesis Protocol: Amide Coupling

This protocol describes a general method for the synthesis of amide analogs from this compound.

Materials:

-

This compound

-

Desired carboxylic acid (R-COOH)

-

(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of the carboxylic acid (1.2 mmol) in anhydrous DMF (5 mL), add PyBOP (1.2 mmol) and DIPEA (2.4 mmol).

-

Stir the mixture at room temperature for 15 minutes.

-

Add a solution of this compound (1.0 mmol) in anhydrous DMF (2 mL) to the reaction mixture.

-

Stir the reaction at room temperature for 4-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with EtOAc (50 mL) and wash with saturated aqueous NaHCO₃ solution (2 x 20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and EtOAc).

-

Characterize the final product by ¹H NMR, ¹³C NMR, and LC-MS.

In Vitro Kinase Activity Assay Protocol

This protocol provides a general framework for assessing the inhibitory activity of the synthesized analogs against a target protein kinase using a luminescence-based assay.

Materials:

-

Recombinant protein kinase

-

Kinase substrate (peptide or protein)

-

ATP

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

Synthesized inhibitor compounds dissolved in DMSO

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

White, opaque 96-well or 384-well plates

-

Plate-reading luminometer

Procedure:

-

Prepare serial dilutions of the inhibitor compounds in kinase assay buffer. The final DMSO concentration should be kept constant (e.g., 1%).

-

In a 96-well plate, add 5 µL of the kinase solution to each well.

-

Add 2.5 µL of the serially diluted inhibitor compounds or vehicle (DMSO) to the wells.

-

Incubate the plate at room temperature for 15 minutes to allow for compound binding to the kinase.[6]

-

Initiate the kinase reaction by adding 2.5 µL of a solution containing the substrate and ATP. The final ATP concentration should be at or near the Km for the kinase.

-

Incubate the reaction at 30°C for 1 hour.[6]

-

Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This typically involves adding a reagent to stop the kinase reaction and deplete the remaining ATP, followed by the addition of a second reagent to convert the ADP to ATP, which is then detected in a luciferase-based reaction.

-

Measure the luminescence signal using a plate-reading luminometer.

-

Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.

Cell Proliferation Assay Protocol (MTT Assay)

This protocol outlines a method to assess the effect of the synthesized compounds on the proliferation of a cancer cell line.[7][8]

Materials:

-

Cancer cell line (e.g., A549, HCT116)

-

Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

Synthesized inhibitor compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Multi-channel pipette

-

Plate reader capable of measuring absorbance at 570 nm

Procedure:

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium and incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.

-

Prepare serial dilutions of the inhibitor compounds in cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the serially diluted compounds. Include wells with vehicle (DMSO) as a negative control.

-

Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[8]

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[8]

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) value.

SAR Data Interpretation and Iterative Design

The data generated from the in vitro assays will form the basis of the SAR.

Workflow for SAR Analysis and Iteration:

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Proliferations Assay | Methods, Analysis & Applications [baseclick.eu]

- 3. Cell Based Assays in Drug Development: Comprehensive Overview [immunologixlabs.com]

- 4. SAR Study and Molecular Mechanism Investigation of Novel Naphthoquinone-furan-2-cyanoacryloyl Hybrids with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery [sciltp.com]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-Chloro-3-(difluoromethoxy)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 4-Chloro-3-(difluoromethoxy)aniline. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to help you improve your reaction yields and product purity.

Overview of the Synthetic Strategy

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and minimize impurity formation. A common and logical synthetic route commences with 2-chloro-5-nitrophenol, proceeding through difluoromethoxylation followed by reduction of the nitro group.

Caption: Decision-making workflow for troubleshooting the reduction step.

Frequently Asked Questions (FAQs)

Q1: What is a typical work-up and purification procedure for this compound?

A1: After the reduction step, the catalyst is typically removed by filtration through a pad of celite. The filtrate is then concentrated under reduced pressure. The crude aniline can be purified by column chromatography on silica gel. Alternatively, if the product is a solid, recrystallization from a suitable solvent system can be employed. An acid-base extraction can also be effective for removing non-basic impurities; the aniline is extracted into an acidic aqueous layer, which is then basified and re-extracted with an organic solvent. [1] Q2: What are the key analytical techniques to monitor the reaction progress and characterize the final product?

A2:

-

Thin-Layer Chromatography (TLC): Useful for quick, qualitative monitoring of the reaction progress.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for monitoring the disappearance of starting materials and the appearance of products, as well as for identifying volatile impurities.

-

High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of the product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Essential for the structural elucidation of the final product and any isolated impurities. The ¹⁹F NMR will be particularly informative for confirming the presence of the difluoromethoxy group.

-

Mass Spectrometry (MS): Confirms the molecular weight of the product.

Q3: Are there any specific safety precautions I should take during this synthesis?

A3: Yes, several hazards are associated with this synthesis:

-

Chlorodifluoromethane: This is a gas that is typically handled in a pressure vessel. Ensure all fittings are secure and work in a well-ventilated fume hood.

-

Catalytic Hydrogenation: This is performed under hydrogen pressure and carries a risk of fire or explosion if not handled properly. Ensure all equipment is rated for the pressures being used and that the system is properly purged of air before introducing hydrogen.

-

Substituted Anilines: Many anilines are toxic and can be absorbed through the skin. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Experimental Protocols

Protocol 1: Difluoromethoxylation of 2-Chloro-5-nitrophenol

-

To a stirred solution of 2-chloro-5-nitrophenol (1.0 eq) in anhydrous DMF (5-10 mL/mmol) in a pressure vessel, add powdered potassium hydroxide (1.2 eq).

-

Seal the vessel and purge with nitrogen.

-

Cool the mixture to 0 °C and carefully introduce chlorodifluoromethane gas up to the desired pressure.

-

Allow the reaction to warm to room temperature and then heat to 60-80 °C.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and carefully vent the excess gas.

-

Pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Reduction of 1-Chloro-2-(difluoromethoxy)-4-nitrobenzene

-

To a solution of 1-chloro-2-(difluoromethoxy)-4-nitrobenzene (1.0 eq) in methanol (10-20 mL/mmol) in a hydrogenation vessel, add 5% Pt(S)/C (5-10 mol% Pt).

-

Seal the vessel and purge with nitrogen, followed by purging with hydrogen.

-

Pressurize the vessel with hydrogen (e.g., 50 psi) and stir the reaction vigorously at room temperature.

-

Monitor the reaction by TLC or HPLC until the starting material is consumed.

-

Carefully vent the hydrogen and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of celite, washing the pad with methanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

Quantitative Data Summary

| Step | Reactant | Product | Reagents | Typical Yield | Key Parameters |

| 1. Difluoromethoxylation | 2-Chloro-5-nitrophenol | 1-Chloro-2-(difluoromethoxy)-4-nitrobenzene | ClCF₂H, KOH, DMF | 70-85% | Temperature, Pressure, Base Stoichiometry |

| 2. Reduction | 1-Chloro-2-(difluoromethoxy)-4-nitrobenzene | This compound | H₂, Pt(S)/C, Methanol | >90% | Catalyst Choice, H₂ Pressure, Temperature |

References

Sources

Side reactions in the synthesis of 4-Chloro-3-(difluoromethoxy)aniline

Technical Support Center: Synthesis of 4-Chloro-3-(difluoromethoxy)aniline Case Reference: #SYN-4C3D-ANILINE Status: Active Support Tier: Level 3 (Senior Application Scientist)

Introduction: The Strategic Importance of the Difluoromethoxy Linker

Welcome to the technical support hub for This compound . This intermediate is a critical scaffold in medicinal chemistry, particularly for kinase inhibitors (e.g., EGFR inhibitors) where the difluoromethoxy (

This guide addresses the two primary bottlenecks in its synthesis:

-

The Difluoromethylation Step: Controlling the elusive difluorocarbene (

) species. -

The Reduction Step: Preventing hydrodehalogenation (loss of the chlorine atom).

Module 1: Difluoromethylation Troubleshooting

Context: The most common lab-scale route involves the reaction of 2-chloro-5-nitrophenol with a difluorocarbene source (e.g., Sodium chlorodifluoroacetate or Chlorodifluoromethane gas) under basic conditions.

Diagnostic Protocol: Reaction Stalled or Low Yield

Q: I am observing low conversion of the starting phenol, but the reagent is fully consumed. What is happening?

A: This is a classic signature of Carbene Hydrolysis .

The active species, singlet difluorocarbene (

-

The Side Reaction:

-

The Fix:

-

Solvent Dryness: Ensure DMF or NMP is anhydrous (<50 ppm water).

-

Base Choice: If using

, dry it at 120°C overnight. The water generated by the deprotonation of the phenol must be scavenged or removed if the reaction is slow. -

Reagent Stoichiometry: Increase the carbene source to 2.5–3.0 equivalents to account for "background" hydrolysis.

-

Q: The reaction mixture has turned into a black, tarry suspension. Can I save it?

A: The "tar" is likely Polytetrafluoroethylene (PTFE) oligomers .

When the concentration of

-

The Fix:

-

Slow Addition: Do not dump the reagent (e.g.,

) all at once. Add it dropwise as a solution or in portions over 2–4 hours at high temperature (90–100°C). This keeps the instantaneous carbene concentration low, favoring reaction with the phenoxide over dimerization.

-

Diagnostic Protocol: Impurity Profiling

Q: I see a side product with M+12 mass units relative to the product. What is it?